

Structure and functional groups of 2-bromobutanamide

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Compound of Interest

Compound Name: 2-Bromobutanamide

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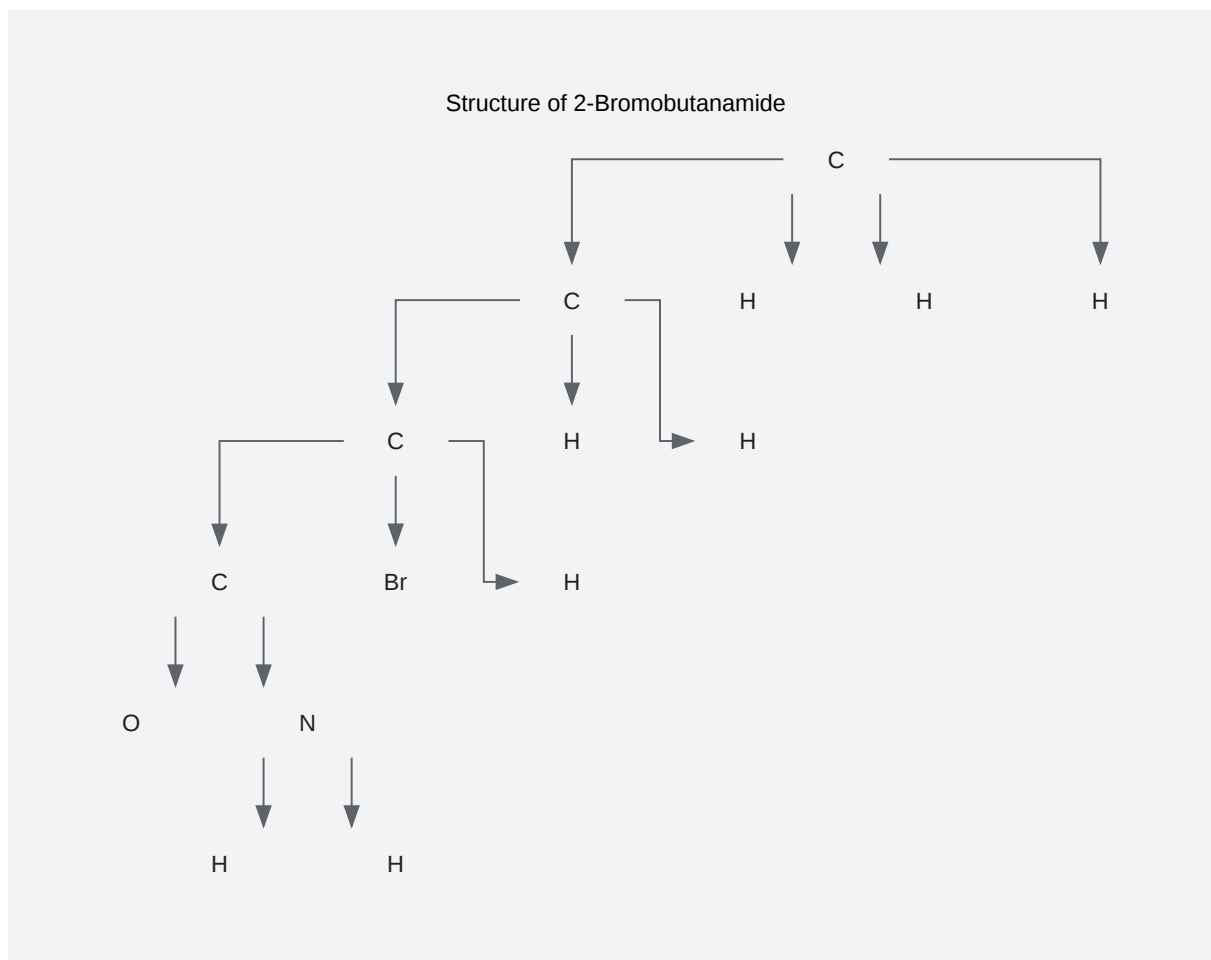
An In-depth Technical Guide to 2-Bromobutanamide

This guide provides a comprehensive overview of the structure, properties, synthesis, and reactivity of **2-bromobutanamide**, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Functional Groups

2-Bromobutanamide is an organic compound featuring a four-carbon butane backbone.^[1] Its structure is characterized by two key functional groups: a primary amide group (-CONH₂) located at the terminal carbon (C1) and a bromine atom substituent at the alpha-position (C2).^{[1][2]} This arrangement makes the alpha-carbon an electrophilic center, susceptible to nucleophilic attack, with the bromide ion serving as an effective leaving group.^[2] This inherent reactivity renders **2-bromobutanamide** a valuable intermediate in various organic syntheses.^{[1][2]}

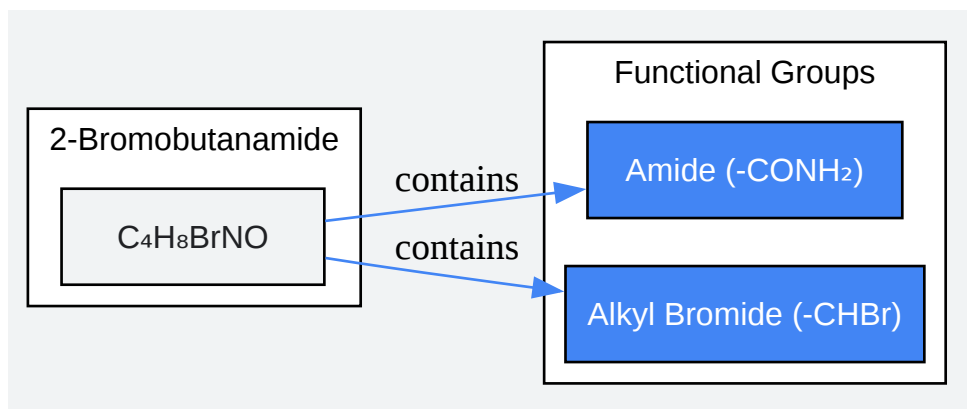
The molecule's IUPAC name is **2-bromobutanamide**.^[3] Its chemical structure can be represented by the SMILES notation CCC(C(=O)N)Br.^[4]



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Caption: Molecular structure of **2-bromobutanamide**.

The primary functional groups determining the chemical behavior of **2-bromobutanamide** are the amide and the alkyl bromide.



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Caption: Key functional groups in **2-bromobutanamide**.

Physicochemical Properties

The physical and chemical properties of **2-bromobutanamide** are summarized below. The presence of the polar amide group allows for hydrogen bonding, influencing its solubility in polar solvents like water and alcohols.^[1]

Property	Value	Reference
Molecular Formula	C ₄ H ₈ BrNO	[1][2][3]
Molecular Weight	166.02 g/mol	[2][3]
CAS Number	5398-24-3	[2][3]
Melting Point	112-113 °C	[2]
Boiling Point	250.2 °C at 760 mmHg	[2][5]
Density	1.524 g/cm ³	[5]
Monoisotopic Mass	164.97893 Da	[2][3][4]
Flash Point	105.1 °C	[5]
Vapor Pressure	0.022 mmHg at 25°C	[5]

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and confirmation of **2-bromobutanamide**.

^1H and ^{13}C NMR spectroscopy provide detailed information about the hydrogen and carbon framework of the molecule.[\[2\]](#)

^1H NMR: The proton NMR spectrum is characterized by distinct signals for the protons in different chemical environments. The α -proton (adjacent to the bromine) is typically deshielded and appears downfield.[\[2\]](#) The amide protons often present as a broad signal.[\[2\]](#)

Proton Assignment	Approximate Chemical Shift (δ , ppm)	Multiplicity	Integration
-CH ₃	~1.0	Triplet	3H
-CH ₂ -	~2.0-2.2	Multiplet	2H
α -CH(Br)	~4.1-4.3	Multiplet	1H
-NH ₂	~6.5-7.0	Broad	2H

(Note: This table represents hypothetical data based on typical values for similar structures).[\[2\]](#)

^{13}C NMR: The carbon NMR spectrum confirms the carbon skeleton, with the carbonyl carbon and the carbon bonded to bromine showing characteristic downfield shifts.

Carbon Assignment	Approximate Chemical Shift (δ , ppm)
-CH ₃	~10-15
-CH ₂ -	~25-30
α -CH(Br)	~45-55
C=O	~170-175

(Note: This table represents hypothetical data based on typical values).

IR spectroscopy is used to identify the presence of specific functional groups by detecting their characteristic vibrational frequencies.[\[2\]](#)[\[6\]](#)

Vibrational Mode	Functional Group	Approximate Frequency (cm ⁻¹)	Intensity
N-H Stretch	Primary Amide	3400-3200 (two bands)	Medium
C-H Stretch	Alkyl	3000-2850	Medium
C=O Stretch (Amide I)	Primary Amide	~1650	Strong
N-H Bend (Amide II)	Primary Amide	~1620-1550	Strong

(Source: Characteristic IR absorption frequencies for primary amides).[\[2\]](#)

Mass spectrometry is crucial for determining the molecular weight and elemental composition. [\[2\]](#) High-Resolution Mass Spectrometry (HRMS) can verify the molecular formula with high accuracy.[\[2\]](#) Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion peak will appear as a pair of peaks (M and M+2) of nearly equal intensity.[\[7\]](#)

Ion Species	Elemental Formula	Theoretical Mass (Da)
[M] ⁺ (with ⁷⁹ Br)	C ₄ H ₈ ⁷⁹ BrNO	164.97893
[M] ⁺ (with ⁸¹ Br)	C ₄ H ₈ ⁸¹ BrNO	166.97688
[M+H] ⁺ (with ⁷⁹ Br)	C ₄ H ₉ ⁷⁹ BrNO	165.98671
[M+H] ⁺ (with ⁸¹ Br)	C ₄ H ₉ ⁸¹ BrNO	167.98466

(Theoretical masses calculated based on isotopic masses).[2]

Experimental Protocols: Synthesis of 2-Bromobutanamide

There are two primary routes for the synthesis of **2-bromobutanamide**.

This common method involves a two-step process: converting 2-bromobutyric acid to its more reactive acyl chloride derivative, followed by amidation.[2][8]

Step 1: Formation of 2-Bromobutyryl Chloride

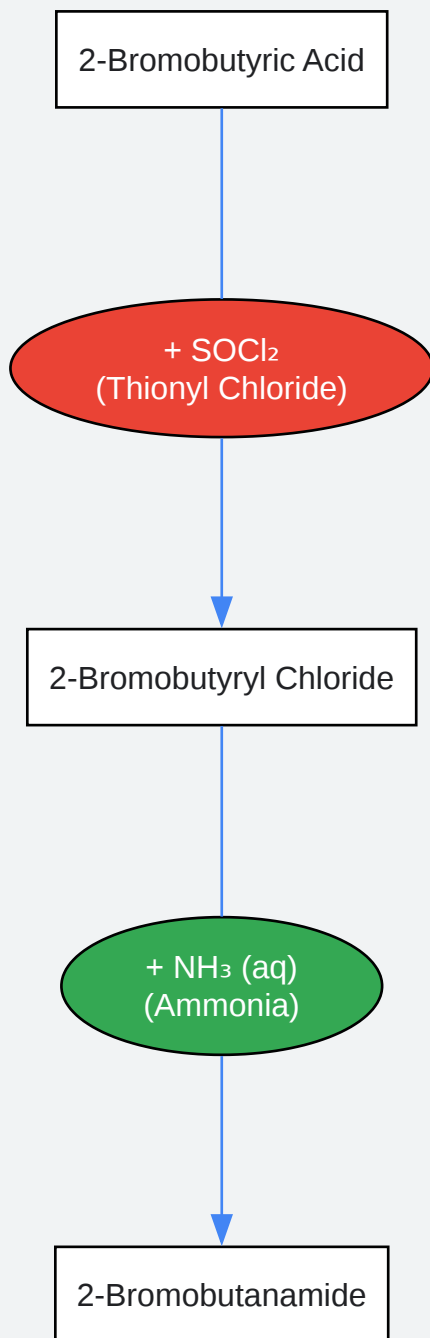
- In a fume hood, place 2-bromobutyric acid (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.[8]
- Slowly add thionyl chloride (SOCl₂) (1.1 eq) to the flask.[8]
- Heat the mixture at reflux for 2 hours. The byproducts (SO₂ and HCl) are gaseous and will be removed.[8]
- After cooling, the excess thionyl chloride can be removed by distillation to yield crude 2-bromobutyryl chloride.

Step 2: Amidation

- Cool the crude 2-bromobutyryl chloride in an ice bath.

- Slowly and carefully pour the acyl chloride into a beaker containing a stirred, ice-cold concentrated ammonia solution (a significant excess).[8]
- The **2-bromobutanamide** product will precipitate as a solid.[8]
- Collect the solid by vacuum filtration and wash it thoroughly with cold water.[8]
- Dry the collected solid. Further purification can be achieved by recrystallization.

Synthesis via Amidation of 2-Bromobutyric Acid

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Caption: Workflow for the amidation synthesis route.

An alternative approach is the direct bromination of butanamide at the alpha-position.^[1]^[2] This method requires careful control to ensure regioselectivity and prevent over-bromination.^[2]

- Place butanamide (1.0 eq) in a suitable anhydrous solvent.
- Add a brominating agent such as N-bromosuccinimide (NBS) or bromine (Br₂) (1.0-1.1 eq).^[2]
- The reaction may require a catalyst or initiator, such as a radical initiator (e.g., AIBN) or an acidic catalyst.^[2]
- Maintain the reaction at a controlled temperature and monitor its progress using techniques like TLC or GC.
- Upon completion, quench the reaction and work up the mixture to isolate the crude product. This typically involves washing with a reducing agent solution (e.g., sodium thiosulfate) to remove excess bromine, followed by extraction.
- Purify the isolated **2-bromobutanamide** by recrystallization or chromatography.

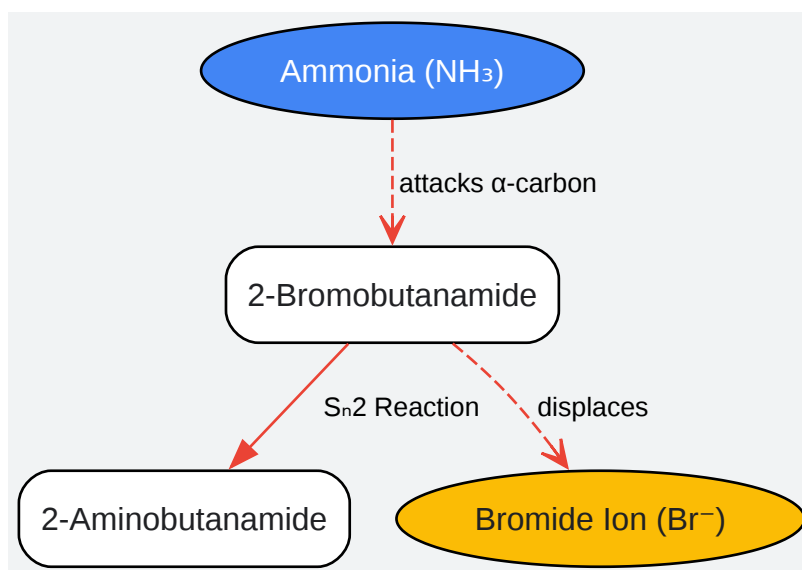
Chemical Reactivity and Transformations

The primary site of reactivity in **2-bromobutanamide** is the C-Br bond. The electrophilic alpha-carbon is susceptible to nucleophilic substitution (S_N2) reactions, where the bromide ion is displaced by a nucleophile.^[2]

A significant transformation is the reaction with ammonia to yield DL-2-aminobutanamide, an important intermediate in the synthesis of chiral molecules like the drug Levetiracetam.^[2]

- Reaction: **2-bromobutanamide** + 2 NH₃ → 2-aminobutanamide + NH₄Br
- Mechanism: S_N2
- Conditions: The reaction is typically performed in an aqueous or alcoholic ammonia solution at elevated temperatures (e.g., 45–60°C).^[2]

This reactivity allows for the synthesis of a wide array of derivatives by using different nucleophiles to introduce various functional groups at the C2 position.^[2]



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Caption: Nucleophilic substitution of **2-bromobutanamide**.

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